1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-fluorobenzyl)urea
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Overview
Description
1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-fluorobenzyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-fluorobenzyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazinone core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclopropyl group: This step may involve the use of cyclopropyl halides in the presence of a base.
Attachment of the ethyl linker: This can be done through alkylation reactions.
Formation of the urea linkage: This step involves the reaction of an amine with an isocyanate or carbamoyl chloride.
Introduction of the 4-fluorobenzyl group: This can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:
Oxidation: This may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzyl or pyridazinone moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for diseases due to its interaction with specific biological targets.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-fluorobenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-chlorobenzyl)urea
- 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-methylbenzyl)urea
- 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-methoxybenzyl)urea
Uniqueness
1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-fluorobenzyl)urea is unique due to the presence of the fluorobenzyl group, which can significantly influence its biological activity and chemical properties compared to its analogs.
Properties
IUPAC Name |
1-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-[(4-fluorophenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c18-14-5-1-12(2-6-14)11-20-17(24)19-9-10-22-16(23)8-7-15(21-22)13-3-4-13/h1-2,5-8,13H,3-4,9-11H2,(H2,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHPBTPMSCIXSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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